molecular formula C7H12IN3 B3047763 1-Butyl-4-iodo-1H-pyrazol-3-amine CAS No. 1443278-68-9

1-Butyl-4-iodo-1H-pyrazol-3-amine

Cat. No.: B3047763
CAS No.: 1443278-68-9
M. Wt: 265.09
InChI Key: YVFCFMZRMZFCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-iodo-1H-pyrazol-3-amine is a halogenated pyrazole derivative featuring a butyl group at the 1-position, an iodine atom at the 4-position, and an amine group at the 3-position of the pyrazole ring. This compound is of interest in medicinal and materials chemistry due to the versatility of the iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) for further functionalization.

Properties

CAS No.

1443278-68-9

Molecular Formula

C7H12IN3

Molecular Weight

265.09

IUPAC Name

1-butyl-4-iodopyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

YVFCFMZRMZFCKR-UHFFFAOYSA-N

SMILES

CCCCN1C=C(C(=N1)N)I

Canonical SMILES

CCCCN1C=C(C(=N1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-butyl-4-iodo-1H-pyrazol-3-amine with five analogs, emphasizing differences in substituents, molecular weight, and reported properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound 1-Butyl, 4-I, 3-NH₂ C₇H₁₂IN₃ 265.10 Limited direct data; inferred reactivity from iodine’s role in cross-coupling.
1-Isobutyl-4-methyl-1H-pyrazol-3-amine 1-Isobutyl, 4-CH₃, 3-NH₂ C₈H₁₅N₃ 153.22 CAS 1248270-91-8; likely lower polarity due to methyl vs. iodine .
4-Bromo-1-sec-butyl-1H-pyrazol-3-amine 1-sec-Butyl, 4-Br, 3-NH₂ C₇H₁₂BrN₃ 218.10 Bromine’s lower polarizability may reduce coupling efficiency vs. iodine .
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine 1-(3-methylbutan-2-yl), 4-Br, 3-NH₂ C₈H₁₄BrN₃ 232.12 Branched alkyl group may enhance steric hindrance in reactions .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 4-NH-Cyclopropyl, 3-CH₃ C₁₂H₁₅N₄ 215.28 Melting point: 104–107°C; synthesized via Cu-catalyzed amination (17.9% yield) .
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine 1-(Pyrazolylmethyl), 4-NH₂ C₈H₁₁N₅ 177.21 CAS 2056-66-8; bifunctional pyrazole structure may enable chelation .

Key Research Findings and Analysis

Halogen Effects on Reactivity

  • Iodine vs. Bromine : The iodine atom in this compound offers superior leaving-group ability compared to bromine analogs (e.g., 4-bromo-1-sec-butyl-1H-pyrazol-3-amine), making it more reactive in cross-coupling reactions. However, brominated derivatives are often easier to handle due to iodine’s sensitivity to light and higher molecular weight .

Alkyl Chain and Steric Effects

  • Branching Influence : Compounds with branched alkyl groups (e.g., 1-isobutyl or 3-methylbutan-2-yl) exhibit increased steric hindrance, which may reduce reaction rates in nucleophilic substitutions or metal-catalyzed couplings compared to linear butyl chains .
  • Solubility Trends : Linear alkyl chains (e.g., butyl) generally enhance lipid solubility compared to cyclic or aromatic substituents (e.g., pyridin-3-yl), as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Functional Group Compatibility

  • Amine Reactivity : The 3-amine group in all compared compounds enables further derivatization (e.g., acylation, sulfonation), though its accessibility depends on adjacent substituents. For example, the bifunctional 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may coordinate metals via both amine and pyrazole groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.